Fmoc-NH-PEG25-CH2CH2COOH
Description
Molecular Architecture of Heterobifunctional PEG Reagents
This compound (molecular formula: C₆₈H₁₁₇NO₂₉, molecular weight: 1,412.6 g/mol) features a tripartite architecture:
- Fmoc-protected amine : The N-terminus is shielded by a fluorenylmethoxycarbonyl group, which prevents undesired reactions during solid-phase peptide synthesis.
- PEG25 spacer : A 25-repeat ethylene oxide chain (-(CH₂CH₂O)₂₅-) confers hydrophilicity, flexibility, and steric shielding.
- Terminal carboxylic acid : The C-terminus terminates in a reactive -CH₂CH₂COOH group for conjugation to amines via carbodiimide chemistry.
The SMILES notation for this compound is:C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O. This structure ensures compatibility with aqueous and organic solvents, making it versatile for diverse biochemical workflows.
Role of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group
The Fmoc group serves as a base-labile protecting agent for primary amines. Key properties include:
- Stability : Resistant to acidic conditions but cleaved under mild alkaline treatment (e.g., 20% piperidine in DMF).
- UV detectability : The fluorenyl moiety absorbs at 301 nm, enabling real-time monitoring during peptide synthesis.
- Orthogonality : Compatible with acid-labile protecting groups (e.g., Boc, Trt), allowing sequential deprotection in multi-step syntheses.
A comparative analysis of Fmoc removal kinetics reveals that piperidine achieves >99% deprotection within 10 minutes at room temperature, minimizing side reactions. This efficiency is critical for high-yield peptide assembly.
Structural Significance of Polyethylene Glycol (PEG25) Spacer
The PEG25 spacer (molecular weight: ~1,100 Da) plays multiple roles:
Recent advances in PEG synthesis have addressed polydispersity challenges, with monodisperse PEG25 now achievable via iterative etherification or solid-phase techniques. However, scalability remains a hurdle due to the need for stringent purification.
Terminal Carboxylic Acid Functionality and Reactivity
The -CH₂CH₂COOH terminus enables conjugation to amines, hydrazides, and hydroxylamines. Key reactions include:
Activation Methods for Carboxylic Acid
| Method | Reagents | Product | Application |
|---|---|---|---|
| NHS ester | EDC/NHS | Succinimidyl ester | Stable amide bonds |
| Carbodiimide | DCC, EDCl | O-acylisourea | Peptide coupling |
| In situ activation | HATU/HOAt | Active ester | High-yield conjugates |
Data from indicate that NHS ester formation achieves >90% conjugation efficiency when reacting with lysine residues at pH 8.5. The ethylene (-CH₂CH₂-) linker between PEG and the carboxylic acid further reduces steric constraints compared to direct PEG-COOH derivatives.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H117NO29/c70-67(71)9-11-73-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-74-12-10-69-68(72)98-61-66-64-7-3-1-5-62(64)63-6-2-4-8-65(63)66/h1-8,66H,9-61H2,(H,69,72)(H,70,71) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGAYSIQSNSRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H117NO29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
PEG Backbone Activation
The synthesis begins with a 25-mer PEG diol (HO-PEG25-OH). To ensure regioselective functionalization:
-
Mono-Tosylation : Treating PEG25 diol with tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The tosyl group (-OTs) introduces a leaving group at one terminus.
-
Selectivity Control : Maintaining a 1:1 molar ratio of TsCl to PEG25 minimizes di-tosylation. Excess TsCl leads to cross-linked byproducts, reducing yield.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Time | 12–18 hours |
| Yield | 70–85% |
| Key Byproduct | Di-tosylated PEG25 |
Carboxymethylation of the Terminal Hydroxyl
The non-tosylated hydroxyl group undergoes carboxymethylation to introduce the carboxylic acid:
-
Reaction with Chloroacetic Acid : PEG25-OH is treated with chloroacetic acid (ClCH2COOH) in alkaline aqueous conditions (pH 10–12). Sodium hydroxide (NaOH) deprotonates the hydroxyl, facilitating nucleophilic substitution.
-
Challenges :
Optimized Protocol :
| Component | Quantity |
|---|---|
| PEG25-OH | 1.0 equivalent |
| Chloroacetic Acid | 3.0 equivalents |
| NaOH | 5.0 equivalents |
| Solvent | H2O/THF (1:1) |
| Yield | 80–90% |
Amination of the Tosylated Terminus
The tosyl group is displaced by an amine:
-
Gabriel Synthesis : Tosylated PEG25 is reacted with potassium phthalimide in dimethylformamide (DMF) at 80°C, forming a phthalimide-protected amine. Subsequent hydrazinolysis (hydrazine hydrate, 100°C) yields the free amine (-NH2).
-
Alternative Method : Direct amination using ammonia in methanol under high pressure (5–10 bar), though this risks over-alkylation.
Comparative Analysis :
| Method | Yield | Purity | Byproducts |
|---|---|---|---|
| Gabriel Synthesis | 75% | >95% | Phthalic hydrazide |
| Ammonia Treatment | 60% | 85–90% | Di-aminated PEG25 |
Fmoc Protection of the Amine
The primary amine is protected with Fmoc to prevent undesired reactions during subsequent conjugations:
-
Fmoc-Cl Coupling : Reacting PEG25-NH2 with Fmoc-Cl (1.2 equivalents) in DCM/TEA (pH 8–9) at 0°C. The reaction is complete within 2–4 hours, monitored by TLC or HPLC.
-
Quenching and Isolation : Excess Fmoc-Cl is quenched with aqueous citric acid, and the product is extracted into ethyl acetate. Rotary evaporation yields crude Fmoc-NH-PEG25-CH2CH2COOH.
Critical Parameters :
| Factor | Optimal Range |
|---|---|
| pH | 8.5–9.0 |
| Temperature | 0–5°C |
| Fmoc-Cl Equivalents | 1.1–1.3 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via reverse-phase HPLC or size-exclusion chromatography (SEC):
-
HPLC Conditions :
-
SEC for PEG Homogeneity :
Spectroscopic Validation
-
NMR Analysis :
-
Mass Spectrometry :
Challenges and Mitigation Strategies
Incomplete Functionalization
Long PEG chains (n=25) hinder reagent accessibility, leading to:
Purification Difficulties
-
High Hydrophilicity : Adjust HPLC gradients to 50–70% acetonitrile for better resolution.
-
Residual Solvents : Lyophilize the final product after dialysis (MWCO 1 kDa) against deionized water.
Industrial-Scale Production Innovations
Continuous Flow Synthesis
Green Chemistry Approaches
-
Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield.
-
Catalytic Amination : Enzymatic transamination using transaminases achieves 90% yield under mild conditions.
Applications-Driven Synthesis Optimization
PROTAC Linker Requirements
For PROTACs, this compound must exhibit:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amine to participate in further substitution reactions.
Coupling Reactions: The carboxylic acid group can form amide bonds with amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Amide Bond Formation: DCC and NHS in dichloromethane (DCM) or DMF
Major Products:
Fmoc Deprotection: Yields the free amine.
Amide Bond Formation: Yields amide-linked products
Scientific Research Applications
Peptide Synthesis
Fmoc-NH-PEG25-CH2CH2COOH is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine functionality, allowing for stepwise addition of amino acids while preventing premature reactions. This method is crucial for producing high-purity peptides for research and therapeutic applications.
Advantages:
- Protection of Functional Groups : The Fmoc group can be easily removed under basic conditions, allowing for the selective reaction of the free amine.
- Enhanced Solubility : The PEG component increases the solubility of peptides, facilitating their purification and characterization.
PROTAC Synthesis
One of the most significant applications of this compound is in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins, leading to their degradation via the ubiquitin-proteasome system.
Mechanism of Action:
- Linker Functionality : The PEG linker provides flexibility and solubility, which are essential for effective binding to both the target protein and the E3 ligase.
- Targeted Degradation : By facilitating the ubiquitination of target proteins, PROTACs can selectively eliminate unwanted proteins in cells, making them valuable tools in drug discovery and development.
Drug Delivery Systems
This compound is increasingly utilized in drug delivery systems, particularly in antibody-drug conjugates (ADCs). The compound's properties enhance the delivery of cytotoxic agents specifically to cancer cells while minimizing systemic toxicity.
Key Benefits:
- Targeted Delivery : By conjugating drugs to antibodies through this linker, researchers can achieve targeted therapy, improving therapeutic outcomes.
- Reduced Immunogenicity : The PEGylation reduces the immunogenicity of therapeutic agents, enhancing their stability and circulation time in vivo.
Bioconjugation Applications
The versatility of this compound extends to bioconjugation applications where it serves as a linker for attaching various biomolecules. This property is particularly useful in creating multifunctional therapeutics that can engage multiple biological pathways.
Applications Include:
- Antibody Conjugation : Enhancing specificity and efficacy by linking antibodies with drugs or imaging agents.
- Enzyme Conjugation : Facilitating targeted enzyme delivery to specific tissues or cells.
Case Studies
-
Development of PROTACs :
- A study demonstrated the effectiveness of this compound in synthesizing PROTACs that successfully degraded specific oncogenic proteins in cancer cell lines. This approach highlighted its potential for targeted cancer therapies.
-
Antibody-drug Conjugates (ADCs) :
- Research illustrated how ADCs utilizing this linker showed improved therapeutic indices compared to traditional chemotherapeutics, emphasizing its role in enhancing drug efficacy while reducing side effects.
-
Peptide Therapeutics :
- Investigations into peptide drugs synthesized with this compound revealed increased stability and bioavailability, making them suitable candidates for clinical applications.
Mechanism of Action
Mechanism: Fmoc-NH-PEG25-CH2CH2COOH acts as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Molecular Targets and Pathways:
E3 Ubiquitin Ligase: The linker facilitates the binding of the E3 ligase to the target protein.
Ubiquitin-Proteasome System: The target protein is ubiquitinated and degraded by the proteasome
Comparison with Similar Compounds
Structural and Functional Variations
The primary differences among Fmoc-NH-PEGn-CH2CH2COOH derivatives lie in PEG chain length (n = 2 to 30) and terminal group structure (e.g., CH2CH2COOH vs. CH2COOH). These variations influence solubility, steric effects, and conjugation efficiency.
Key Structural Differences:
Terminal Group :
- Compounds like Fmoc-NH-PEG12-CH2COOH (CH2COOH terminal group) have a shorter spacer compared to CH2CH2COOH-terminated analogs, altering reactivity and conjugation site accessibility .
Physicochemical Properties
Table 1: Comparative Data of Fmoc-NH-PEGn-CH2CH2COOH Derivatives
Functional Performance
- Solubility : Longer PEG chains (e.g., PEG25) significantly enhance aqueous solubility compared to shorter analogs. For instance, this compound is readily soluble in DMSO and water, whereas PEG2 derivatives require organic solvents like DMSO .
- Conjugation Efficiency: Shorter PEGs (e.g., PEG2, PEG4) exhibit faster reaction rates due to reduced steric hindrance, making them preferable for small-molecule conjugates. PEG25’s extended chain is advantageous in applications requiring stealth properties or prolonged circulation (e.g., nanoparticle functionalization) .
- For example, PEG28 (1g/$833) is slightly cheaper than PEG25 (1g/$875), likely due to supplier-specific synthesis protocols or demand .
Biological Activity
Fmoc-NH-PEG25-CH2CH2COOH is a PEGylated compound that serves as a versatile linker in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, including its chemical properties, mechanisms of action, and applications in therapeutic contexts.
Molecular Structure and Characteristics
- Chemical Formula : C₆₆H₁₃₃N₃O₃₁
- Molecular Weight : 1412.62 g/mol
- CAS Number : 872679-70-4
- Appearance : White solid
- Solubility : Soluble in water and organic solvents, with a high degree of hydrophilicity due to the PEG component.
The compound's structure includes an Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is crucial for stabilizing the amine functionality during synthesis and facilitating selective reactions in biological environments.
This compound functions primarily as a linker in ADCs and PROTACs. Its biological activity can be attributed to several key mechanisms:
- Targeted Drug Delivery : By conjugating cytotoxic agents to antibodies via this linker, it allows for targeted delivery to cancer cells while minimizing damage to healthy tissues. This specificity is achieved through the affinity of antibodies for tumor-associated antigens.
- Cleavable Linkage : The PEGylation imparts stability in circulation while enabling cleavage in the target environment, releasing the active drug selectively within cancer cells.
- Enhanced Solubility and Bioavailability : The PEG component significantly increases solubility and reduces immunogenicity, allowing for improved pharmacokinetics and bioavailability of the conjugated drug.
In Vitro Studies
Recent studies have demonstrated the effectiveness of this compound in various applications:
- Antibody-Drug Conjugates (ADCs) :
| Study | IC50 Value (nM) | Target Cells |
|---|---|---|
| Trastuzumab + DM1 | 10–14 | HER2-positive breast cancer |
- PROTAC Applications :
In Vivo Studies
While most current findings are based on in vitro studies, preliminary animal model tests suggest that ADCs utilizing this linker exhibit reduced systemic toxicity and enhanced tumor-targeting capabilities compared to conventional chemotherapeutics .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
